2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl groups: This step involves the use of methoxyphenol derivatives and appropriate coupling reagents.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one shares structural similarities with other benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives.
- Methoxyphenyl derivatives : Compounds with similar methoxyphenyl groups.
Uniqueness
The uniqueness of 2-{4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C25H24N2O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[4-methoxy-3-[(2-methoxyphenoxy)methyl]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H24N2O4S/c1-29-18-12-11-15(13-16(18)14-31-20-9-5-4-8-19(20)30-2)23-26-24(28)22-17-7-3-6-10-21(17)32-25(22)27-23/h4-5,8-9,11-13H,3,6-7,10,14H2,1-2H3,(H,26,27,28) |
InChI Key |
CSKJRUJQWRHGSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)COC5=CC=CC=C5OC |
Origin of Product |
United States |
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